N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a sulfanyl-acetamide moiety. The compound’s defining characteristic is its 1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl group, substituted with an ethyl and 4-fluorophenyl group. This spirocyclic system distinguishes it from related benzodioxin derivatives, which typically incorporate simpler heterocycles like triazoles or thiadiazoles . The 4-fluorophenyl substituent may enhance target binding affinity, while the ethyl group could modulate pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3S/c1-2-30-11-9-25(10-12-30)28-23(17-3-5-18(26)6-4-17)24(29-25)34-16-22(31)27-19-7-8-20-21(15-19)33-14-13-32-20/h3-8,15H,2,9-14,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBHILKGMHELRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure combines various pharmacophores that may interact with biological targets, leading to diverse biological activities.
Chemical Structure and Properties
The compound features a benzodioxin moiety and a triazaspiro structure, which contribute to its biological activity. The presence of a sulfanyl group further enhances its potential to interact with enzymes and receptors in biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
-
Enzyme Inhibition :
- Studies have shown that derivatives of benzodioxin compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase. For instance, related compounds demonstrated moderate AChE inhibition with IC50 values ranging from 26.25 μM to 58.13 μM . This suggests potential applications in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus.
- Antimicrobial Activity :
- Cytotoxicity :
Enzyme Inhibition Studies
A series of experiments were conducted to evaluate the enzyme inhibitory potential of various derivatives of this compound. The results are summarized in Table 1.
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| 5j | Acetylcholinesterase | 26.25 ± 0.11 | |
| 5d | Acetylcholinesterase | 58.13 ± 0.15 | |
| 5i | α-Glucosidase | 74.52 ± 0.07 | |
| 5f | α-Glucosidase | 83.52 ± 0.08 |
Antimicrobial Activity
Several derivatives have been tested against various microbial strains:
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 1 | |
| Compound B | E. faecium | 2 | |
| Compound C | Candida auris | <16 |
Case Studies
In a notable study involving derivatives of N-(2,3-dihydro-1,4-benzodioxin), compounds were synthesized and screened for their biological activity against Alzheimer’s disease models and diabetic conditions:
- Case Study A : A derivative demonstrated significant inhibition of AChE activity in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.
- Case Study B : Another derivative showed promising results in lowering blood glucose levels in diabetic models by inhibiting α-glucosidase.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group may enhance lipophilicity and membrane permeability relative to bulkier substituents like naphthalenylmethyl .
Pharmacological Activity
Bioactivity data for benzodioxin derivatives highlight structure-activity relationships (SAR):
Key Observations :
- The target’s spirocyclic architecture may confer unique kinase inhibition profiles, distinguishing it from antimicrobial or anti-inflammatory analogs .
- Sulfonamide-acetamide derivatives (e.g., ) exhibit anti-inflammatory potency comparable to Ibuprofen, suggesting the benzodioxin scaffold’s versatility .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (), the target compound shows moderate similarity (<60%) to triazole and thiadiazole derivatives, primarily due to the spirocyclic system’s structural divergence. Higher similarity (>75%) is observed with other sulfanyl-acetamides, emphasizing the role of the benzodioxin-sulfanyl linkage in shared bioactivity .
Q & A
Q. What methodologies validate conflicting bioactivity results across cell lines?
- Methodological Answer : Normalize data using Z’-factor (≥0.5 indicates robust assays). Perform RNA-seq on responsive vs. non-responsive cell lines to identify differential receptor expression. Validate with CRISPR knockdown of putative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
